molecular formula C17H17NOS B5172552 4-[(phenylsulfanyl)methyl]-N-(prop-2-en-1-yl)benzamide

4-[(phenylsulfanyl)methyl]-N-(prop-2-en-1-yl)benzamide

Cat. No.: B5172552
M. Wt: 283.4 g/mol
InChI Key: LZYDVWCUNFEGSB-UHFFFAOYSA-N
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Description

4-[(phenylsulfanyl)methyl]-N-(prop-2-en-1-yl)benzamide is an organic compound with a complex structure that includes a benzamide core, a phenylsulfanyl group, and a prop-2-en-1-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(phenylsulfanyl)methyl]-N-(prop-2-en-1-yl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzoyl chloride with an appropriate amine to form the benzamide core. The phenylsulfanyl group can be introduced through a nucleophilic substitution reaction using a thiol reagent. Finally, the prop-2-en-1-yl group is added via an alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(phenylsulfanyl)methyl]-N-(prop-2-en-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamide core can be reduced to form corresponding amines.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

4-[(phenylsulfanyl)methyl]-N-(prop-2-en-1-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(phenylsulfanyl)methyl]-N-(prop-2-en-1-yl)benzamide involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with enzymes or receptors, modulating their activity. The benzamide core may also play a role in binding to proteins or nucleic acids, affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(phenylsulfanyl)methyl]-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide
  • 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives

Uniqueness

4-[(phenylsulfanyl)methyl]-N-(prop-2-en-1-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(phenylsulfanylmethyl)-N-prop-2-enylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NOS/c1-2-12-18-17(19)15-10-8-14(9-11-15)13-20-16-6-4-3-5-7-16/h2-11H,1,12-13H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZYDVWCUNFEGSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC=C(C=C1)CSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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